molecular formula C14H20N2O3 B6441571 1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640903-03-1

1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B6441571
CAS No.: 2640903-03-1
M. Wt: 264.32 g/mol
InChI Key: PPLNXXOYAPILBA-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclopentyl group, an oxolane group, and a tetrahydropyrazine-2,3-dione group . Cyclopentyl is a cyclic hydrocarbon with a five-membered ring . Oxolane is a five-membered ring containing four carbon atoms and one oxygen atom . Tetrahydropyrazine is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The cyclopentyl and oxolane rings are likely to adopt a puckered conformation .

Properties

IUPAC Name

1-cyclopentyl-4-(oxolan-3-ylmethyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-13-14(18)16(12-3-1-2-4-12)7-6-15(13)9-11-5-8-19-10-11/h6-7,11-12H,1-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLNXXOYAPILBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN(C(=O)C2=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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